Disuccinimidyl tartrate

Descripción general

Descripción

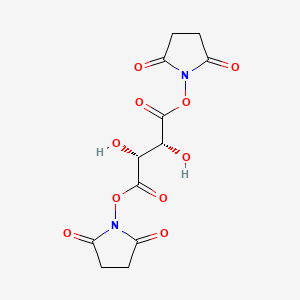

Disuccinimidyl tartrate is a homobifunctional crosslinker that contains amine-reactive N-hydroxysuccinimide ester groups. It is water-soluble and features a central diol that can be cleaved by periodate oxidation. This compound is widely used in biochemical applications, particularly for conjugating radiolabeled ligands to cell surface receptors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Disuccinimidyl tartrate is synthesized by reacting tartaric acid with N-hydroxysuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethyl sulfoxide or dimethylformamide. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored under desiccated conditions to prevent hydrolysis .

Análisis De Reacciones Químicas

Types of Reactions: Disuccinimidyl tartrate primarily undergoes substitution reactions due to its amine-reactive N-hydroxysuccinimide ester groups. It reacts with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct .

Common Reagents and Conditions:

Reagents: Primary amines, sodium meta-periodate.

Conditions: The reactions typically occur in pH 7-9 buffers such as sodium phosphate or HEPES. .

Major Products: The primary product of the reaction between this compound and primary amines is a stable amide bond. When cleaved by sodium meta-periodate, the central diol of this compound is broken down .

Aplicaciones Científicas De Investigación

Disuccinimidyl tartrate is extensively used in various scientific research fields:

Chemistry: It is used as a crosslinking reagent to study protein-protein interactions and to stabilize protein structures.

Biology: The compound is employed in the conjugation of radiolabeled ligands to cell surface receptors, aiding in the study of cellular processes.

Medicine: It is used in the development of antibody-drug conjugates and other therapeutic agents.

Industry: this compound is utilized in the production of bioconjugates and in the modification of surfaces for biosensor applications .

Mecanismo De Acción

Disuccinimidyl tartrate exerts its effects through its amine-reactive N-hydroxysuccinimide ester groups. These groups react with primary amines on proteins or other molecules to form stable amide bonds. The central diol can be cleaved by sodium meta-periodate, allowing for controlled release of the crosslinked molecules. This mechanism is particularly useful in applications where reversible crosslinking is desired .

Comparación Con Compuestos Similares

Disuccinimidyl suberate: Another homobifunctional crosslinker with a longer spacer arm, used for similar applications but providing greater flexibility.

Dithiobis succinimidyl propionate: A cleavable crosslinker that forms disulfide bonds, used for intracellular protein crosslinking.

3,3’-Dithiobis(sulfosuccinimidyl propionate): A water-soluble, cleavable crosslinker used for crosslinking proteins in aqueous environments

Uniqueness: Disuccinimidyl tartrate is unique due to its water solubility and the presence of a cleavable central diol. This makes it particularly useful for applications requiring reversible crosslinking without disturbing protein disulfide bonds .

Actividad Biológica

Disuccinimidyl tartrate (DST) is a bifunctional crosslinker widely utilized in biochemical research for its ability to facilitate the formation of covalent bonds between proteins, peptides, and other biomolecules. This article delves into the biological activity of DST, highlighting its mechanisms, applications, and relevant research findings.

DST is characterized by its two N-hydroxysuccinimide (NHS) ester groups, which react specifically with primary amines in proteins. The reaction leads to the formation of stable amide bonds, making DST an effective tool for crosslinking proteins in various biological contexts. The central diol group in DST allows for further chemical modifications, including cleavage under specific conditions (e.g., periodate oxidation) .

Applications in Biochemical Research

- Protein Crosslinking : DST is extensively used to study protein interactions and structures. For instance, it has been employed in mass spectrometry to identify cross-link locations within proteins, aiding in structural biology studies .

- Tissue Adhesives : Research has demonstrated that DST can enhance the bonding strength of tissue adhesives composed of hydrophobically modified gelatins. The combination of DST with gelatin significantly improves adhesion properties, making it a promising candidate for surgical applications .

- Microtubule Regulation : DST has been utilized in studies examining microtubule crosslinking proteins, such as MTCL1. Crosslinking with DST has revealed insights into the structural dynamics and regulatory mechanisms of microtubules .

Table 1: Summary of Key Studies Involving this compound

Case Study: Tissue Adhesive Performance

A study evaluated various tissue adhesives incorporating DST and different gelatin modifications. The adhesive composed of stearoyl-modified gelatin combined with DST exhibited superior bonding strength compared to others tested. This adhesive demonstrated effective integration with smooth muscle cells without cytotoxic effects, indicating its potential for clinical applications in vascular surgery .

Biocompatibility and Safety

While DST is effective as a crosslinker, its biocompatibility remains a critical consideration for biomedical applications. Studies have shown that adhesives utilizing DST do not exhibit cytotoxicity, supporting their use in medical settings . However, comprehensive evaluations are necessary to ensure safety for long-term applications.

Propiedades

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVYSVARUKNFNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77658-91-4 | |

| Record name | Disuccinimidyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Disuccinimidyl tartrate (DST) acts as a crosslinking agent by reacting with primary amine groups, such as those found on lysine residues in proteins. [, , , ] This interaction forms stable amide bonds, covalently linking the amine-containing molecules. [] This crosslinking can be used to investigate protein-protein interactions, [, , , , ] stabilize protein complexes for analysis, [] and create protein-based materials with altered properties. [, ]

A:

- Spectroscopic Data: While specific spectroscopic data isn't extensively detailed in the provided research, DST's structure can be confirmed by NMR (1H and 13C) and mass spectrometry. [] Its reactivity with amines is detectable through techniques monitoring amide bond formation. []

A: DST is commonly used in aqueous solutions but is also soluble in some organic solvents like dimethyl sulfoxide. [] Its stability can be affected by factors like pH and temperature. [] DST hydrolyzes in aqueous solutions, with a faster hydrolysis rate at higher pH. []

- Tissue Fixation: DST has been investigated as a potential alternative to formaldehyde for tissue fixation, showing promising results in preserving tissue morphology and allowing for efficient protein extraction. []

- Protein Crosslinking: It is widely utilized for crosslinking proteins to study protein interactions, [, , , , ] stabilize protein complexes for analysis, [] and develop novel protein-based materials. [, ]

A: DST is not a catalyst. It is a bifunctional crosslinking reagent that reacts irreversibly with primary amines. [, , , ]

ANone: While the provided research doesn't delve into computational studies of DST, such approaches could be used to predict its reactivity, understand its interactions with different amino acids in various protein environments, and potentially design analogs with altered crosslinking properties.

A: DST is generally prepared fresh due to its hydrolysis in aqueous solutions. [] Its stability is higher at lower pH and temperatures. [] Storage as a lyophilized powder under inert conditions can prolong its shelf life. Formulation strategies focusing on controlled release or encapsulation could potentially enhance its stability and bioavailability for specific applications.

ANone: The provided research focuses on DST's applications in biochemical research, and does not detail specific SHE regulations. As with any laboratory reagent, proper handling, storage, and disposal procedures are essential. Consulting relevant safety data sheets and adhering to institutional guidelines is crucial for ensuring safe and responsible use.

A: The provided research primarily utilizes DST as a tool for in vitro studies focusing on protein characterization and material development. [, , , , , , , , , , , , , , , , , , ] Therefore, these questions are not directly applicable in the context of the presented research.

A: While the research highlights DST's potential in tissue engineering and as a tissue fixative, [, , ] detailed investigations into its long-term biocompatibility and biodegradability are limited within the provided context. Further research is needed to assess its suitability for in vivo applications, considering factors like degradation products and potential for tissue reactions.

ANone: Yes, several alternatives to DST exist, each with different spacer arm lengths and properties:

- Disuccinimidyl suberate (DSS): Offers a longer spacer arm (11.4 Å) compared to DST (5.8 Å), which can be advantageous for mapping distant protein interactions. []

- Disuccinimidyl glutarate (DSG): Possesses a shorter spacer arm (7.5 Å) than DSS but longer than DST, providing a middle ground for cross-linking distances. []

ANone: The provided research doesn't specifically address DST recycling or waste management. As a laboratory reagent, its disposal should follow local regulations and institutional guidelines for hazardous waste.

ANone: Efficient research with DST benefits from:

ANone: While the provided research doesn't delve into DST's discovery and development history, its use as a crosslinking reagent emerged alongside advancements in protein chemistry and analytical techniques. Milestones likely involved its initial synthesis, characterization of its reactivity with amines, and recognition of its utility in protein structural studies and material development.

ANone: DST research fosters collaborations across:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.